

Automated Immunohistochemistry with Sumitone Fast Red B: Application Notes and Protocols

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Compound of Interest

Compound Name: *Sumitone fast red b*

Cat. No.: *B15553862*

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Introduction

Immunohistochemistry (IHC) is a cornerstone technique in research and diagnostics, enabling the visualization of specific antigens within the context of tissue architecture. Automation of IHC protocols has significantly improved reproducibility, throughput, and standardization. The choice of chromogen is critical for achieving optimal staining results. **Sumitone Fast Red B** is a chromogenic substrate for alkaline phosphatase (AP) that produces a vibrant red precipitate, offering a distinct alternative to the more common brown 3,3'-diaminobenzidine (DAB) chromogen. These application notes provide a detailed protocol for the use of a Fast Red chromogen in automated IHC systems and highlight its key characteristics and applications.

Fast Red is particularly advantageous when working with tissues containing melanin or when performing multiplex IHC.^{[1][2]} The red precipitate provides a strong contrast against the brown pigment of melanin, which can otherwise obscure DAB staining.^[2] In multiplexing, the distinct red color allows for clear differentiation from other chromogens used to label different targets on the same slide.^[2]

Principle of the Method

In this IHC protocol, an antigen of interest is detected by a specific primary antibody. A secondary antibody conjugated to alkaline phosphatase then binds to the primary antibody. The addition of the **Sumitone Fast Red B** substrate solution results in the enzymatic conversion of the chromogen by alkaline phosphatase into an insoluble, bright red precipitate at the site of the target antigen.^{[2][3]} This precipitate can be visualized by light microscopy.

Quantitative Data Summary

The following table summarizes the key performance characteristics of Fast Red chromogens based on typical experimental outcomes.

Performance Metric	Sumitone Fast Red B	DAB (for comparison)	Notes
Precipitate Color	Bright Red/Fuchsia	Brown	Fast Red provides excellent contrast on pigmented tissues. [2]
Enzyme System	Alkaline Phosphatase (AP)	Horseradish Peroxidase (HRP)	Different enzyme systems allow for multiplexing capabilities. [2]
Solubility	Insoluble in organic solvents (with permanent formulations)	Insoluble in organic solvents	Permanent formulations of Fast Red are compatible with standard organic mounting media. [3] [4]
Relative Signal Intensity	+++	+++	Both chromogens provide strong signal amplification.
Stability of Working Solution	Prepare fresh or use stabilized kits	Generally stable	Some Fast Red formulations require mixing immediately before use. [1]
Automated Stainer Compatibility	Excellent	Excellent	On-slide mixing protocols are available for many automated systems. [1] [3]
Multiplexing Compatibility	Excellent	Good	The distinct red color is ideal for multi-color IHC applications. [2]

Experimental Protocols

Materials

- Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
- Dewaxing and Rehydration Solutions (e.g., Xylene, Ethanol series)
- Antigen Retrieval Buffer (e.g., Citrate Buffer pH 6.0 or Tris-EDTA pH 9.0)
- Wash Buffer (e.g., Tris-Buffered Saline with Tween 20 - TBST)
- Protein Block Solution (e.g., 5% Normal Goat Serum in TBS)
- Primary Antibody (specific to the target antigen)
- Alkaline Phosphatase (AP)-conjugated Secondary Antibody
- **Sumitone Fast Red B** Chromogen and Substrate Buffer (as a two-component system)
- Hematoxylin Counterstain
- Aqueous or Permanent Mounting Medium
- Automated IHC Stainer (e.g., Leica BOND RX, Ventana DISCOVERY ULTRA)

Automated IHC Staining Protocol

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

- Deparaffinization and Rehydration:
 - Slides are loaded onto the automated stainer.
 - The instrument performs sequential incubations in xylene (or a xylene substitute) and graded ethanol solutions (100%, 95%, 70%) to remove paraffin and rehydrate the tissue.
 - Finally, slides are rinsed with deionized water.
- Antigen Retrieval:
 - The automated system dispenses the appropriate antigen retrieval buffer onto the slides.

- Heat-induced epitope retrieval (HIER) is performed according to a pre-programmed protocol (e.g., 20 minutes at 95-100°C).
- Slides are allowed to cool and are then rinsed with wash buffer.
- Blocking:
 - The instrument applies a protein blocking solution to each slide and incubates for 10-30 minutes at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:
 - The optimized dilution of the primary antibody is dispensed onto the slides.
 - Incubation is carried out for a specified time (typically 30-60 minutes) at room temperature or 37°C, as determined by the antibody datasheet and optimization experiments.
 - Slides are thoroughly rinsed with wash buffer.
- Secondary Antibody Incubation:
 - The AP-conjugated secondary antibody is applied to the slides.
 - Incubation proceeds for 20-30 minutes at room temperature.
 - Slides are again rinsed with wash buffer.
- Chromogen Reaction:
 - The automated stainer performs the on-slide mixing and application of the Fast Red solution.[\[1\]](#)
 - Typically, the substrate buffer is added first, followed by the Fast Red chromogen.[\[5\]](#)
 - Incubation time is critical and is usually between 10-20 minutes at room temperature.[\[1\]](#)
The reaction should be monitored to achieve the desired staining intensity without excessive background.
 - The reaction is stopped by rinsing with wash buffer or deionized water.

- Counterstaining:
 - A hematoxylin counterstain is applied to visualize cell nuclei.
 - Incubation time is typically 1-5 minutes.
 - Slides are rinsed thoroughly with deionized water.
- Dehydration and Mounting:
 - If a permanent formulation of Fast Red is used, the slides are dehydrated through graded alcohols and cleared with xylene.[4]
 - A permanent mounting medium is applied, and the slides are coverslipped.
 - For aqueous-soluble Fast Red formulations, slides are directly coverslipped with an aqueous mounting medium.[6]

Visualizations

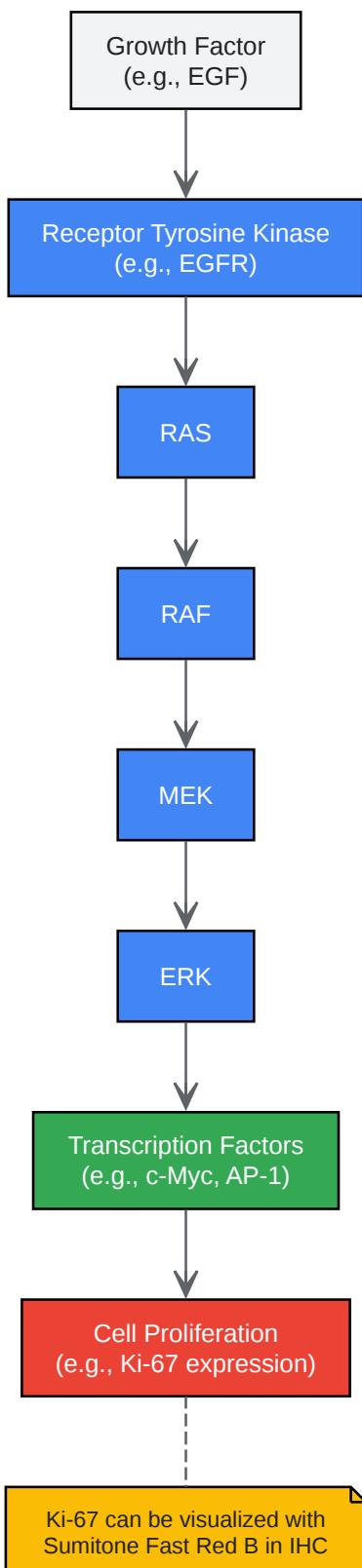
Automated IHC Workflow



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Caption: Automated IHC workflow using **Sumitone Fast Red B**.

Cell Proliferation Signaling Pathway (Example)



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Caption: MAPK signaling pathway leading to cell proliferation.

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